[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid is a chemical compound classified as a benzimidazole derivative. It possesses the molecular formula and has a molecular weight of 234.25 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its pharmacological properties.
The compound is sourced from various chemical databases, including PubChem, which provides comprehensive data on its structure and properties. As a member of the benzimidazole class, it shares common characteristics with other compounds in this category, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of [(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid typically involves several key steps:
This method allows for the creation of various substituted derivatives by altering the starting materials or reaction conditions.
The molecular structure of [(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid can be represented using different notations:
CC1=C(C2=C(C=C1)NC(=N2)COCC(=O)O)
InChI=1S/C12H14N2O3/c1-7-3-4-9-12(8(7)2)14-10(13-9)5-17-6-11(15)16/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16)
These representations highlight the compound's complex structure, which includes a benzimidazole ring system and a methoxy-acetic acid functional group. The presence of nitrogen atoms in the ring contributes to its chemical reactivity and potential biological activity.
As a derivative of benzimidazole, [(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid exhibits typical reactivity patterns associated with this class:
The mechanism of action for [(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid involves interaction with biological targets that may include enzymes or receptors relevant in various biochemical pathways. While specific pathways are still under investigation, compounds in this class often modulate signaling pathways associated with cell proliferation and apoptosis.
Research indicates that benzimidazole derivatives can exhibit inhibitory effects on certain enzymes involved in cancer progression or microbial resistance .
The physical and chemical properties of [(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid include:
Property | Value |
---|---|
Molecular Formula | C12H14N2O3 |
Molecular Weight | 234.25 g/mol |
Appearance | Solid (specific appearance may vary based on purity) |
Solubility | Soluble in organic solvents; specific solubility data not provided |
These properties are crucial for understanding how the compound behaves under various conditions and its potential interactions in biological systems.
[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid has several scientific uses:
The ongoing research into this compound's biological activities continues to uncover its potential applications across various fields .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4